Tizoxanide glucuronide-d4 (sodium)
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Overview
Description
Tizoxanide glucuronide-d4 (sodium) is a deuterium-labeled derivative of tizoxanide glucuronide. It is a metabolite of nitazoxanide, a broad-spectrum antiparasitic and antiviral agent. The compound is primarily used in scientific research to study the metabolism and pharmacokinetics of nitazoxanide and its derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tizoxanide glucuronide-d4 (sodium) involves the glucuronidation of tizoxanide. The process typically includes the following steps:
Hydrolysis of Nitazoxanide: Nitazoxanide is hydrolyzed to produce tizoxanide.
Glucuronidation: Tizoxanide undergoes glucuronidation in the presence of uridine diphosphate-glucuronic acid and the enzyme uridine diphosphate-glucuronosyltransferase.
Industrial Production Methods
The industrial production of tizoxanide glucuronide-d4 (sodium) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions
Tizoxanide glucuronide-d4 (sodium) primarily undergoes:
Hydrolysis: Breaking down into tizoxanide and glucuronic acid.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water or acidic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Major Products
Hydrolysis: Tizoxanide and glucuronic acid.
Oxidation: Oxidized derivatives of tizoxanide.
Reduction: Reduced derivatives of tizoxanide.
Scientific Research Applications
Tizoxanide glucuronide-d4 (sodium) is used in various scientific research applications:
Pharmacokinetics: Studying the metabolism and excretion of nitazoxanide.
Drug Development: Investigating the efficacy and safety of nitazoxanide derivatives.
Biological Studies: Understanding the interaction of nitazoxanide with biological systems.
Mechanism of Action
Tizoxanide glucuronide-d4 (sodium) exerts its effects through the following mechanism:
Metabolism: It is a metabolite of nitazoxanide, which is hydrolyzed to tizoxanide and then glucuronidated.
Molecular Targets: The compound targets enzymes involved in the glucuronidation process, primarily uridine diphosphate-glucuronosyltransferase.
Comparison with Similar Compounds
Similar Compounds
Tizoxanide: The parent compound, a metabolite of nitazoxanide.
Nitazoxanide: The precursor compound with broad-spectrum antiparasitic and antiviral activity.
Uniqueness
Tizoxanide glucuronide-d4 (sodium) is unique due to its deuterium labeling, which allows for precise tracking in metabolic studies. This labeling provides a distinct advantage in pharmacokinetic research, enabling detailed analysis of the compound’s behavior in biological systems .
Properties
Molecular Formula |
C16H14N3NaO10S |
---|---|
Molecular Weight |
467.4 g/mol |
IUPAC Name |
sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2,3,4,5-tetradeuterio-6-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C16H15N3O10S.Na/c20-9-10(21)12(14(24)25)29-15(11(9)22)28-7-4-2-1-3-6(7)13(23)18-16-17-5-8(30-16)19(26)27;/h1-5,9-12,15,20-22H,(H,24,25)(H,17,18,23);/q;+1/p-1/t9-,10-,11+,12-,15+;/m0./s1/i1D,2D,3D,4D; |
InChI Key |
HJXNHPDNJXKILF-LDVZUDBRSA-M |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)NC2=NC=C(S2)[N+](=O)[O-])O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)[2H])[2H].[Na+] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |
Origin of Product |
United States |
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